molecular formula C23H20N4O2S2 B2376430 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1116065-54-3

2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2376430
CAS No.: 1116065-54-3
M. Wt: 448.56
InChI Key: UATPIMBFCPTVGM-UHFFFAOYSA-N
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Description

2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a thiazole ring, a dihydropyrimidinone moiety, and an acetamide group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Dihydropyrimidinone Core Formation: The Biginelli reaction is often employed to construct the dihydropyrimidinone core. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Acetamide Group Introduction: The final step involves the nucleophilic substitution reaction where the thio group of the dihydropyrimidinone intermediate reacts with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole or acetamide derivatives.

Scientific Research Applications

2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may exhibit biological activity such as antimicrobial, antiviral, or anticancer properties.

    Biology: It can be used as a probe to study biological pathways and interactions, particularly those involving thiazole and dihydropyrimidinone moieties.

    Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The thiazole and dihydropyrimidinone moieties are known to interact with biological macromolecules, potentially disrupting key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(phenyl)acetamide
  • 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the specific substitution pattern on the thiazole and dihydropyrimidinone rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-14-8-10-17(11-9-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATPIMBFCPTVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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